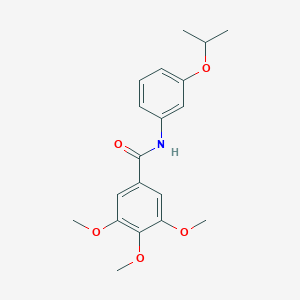![molecular formula C17H17NO3 B268297 N-[2-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B268297.png)
N-[2-(allyloxy)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)phenyl]-4-methoxybenzamide, also known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a synthetic analog of anandamide, an endocannabinoid that is naturally produced in the human body. AM404 has been shown to interact with the endocannabinoid system, which plays a critical role in regulating various physiological processes, including pain perception, inflammation, and mood.
Mécanisme D'action
N-[2-(allyloxy)phenyl]-4-methoxybenzamide exerts its effects by interacting with the endocannabinoid system. Specifically, it inhibits the reuptake of anandamide, leading to increased levels of the endocannabinoid in the body. Anandamide is known to bind to cannabinoid receptors, which are located throughout the body and play a critical role in regulating various physiological processes. By increasing anandamide levels, N-[2-(allyloxy)phenyl]-4-methoxybenzamide can enhance the activity of the endocannabinoid system, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its potential analgesic and anti-inflammatory effects, N-[2-(allyloxy)phenyl]-4-methoxybenzamide has also been shown to have neuroprotective properties. It has been shown to protect against oxidative stress and reduce the risk of neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(allyloxy)phenyl]-4-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. However, one of the limitations of using N-[2-(allyloxy)phenyl]-4-methoxybenzamide is that it is a relatively new compound, and there is still much that is unknown about its potential effects. More research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-[2-(allyloxy)phenyl]-4-methoxybenzamide.
Orientations Futures
There are several potential future directions for research involving N-[2-(allyloxy)phenyl]-4-methoxybenzamide. One area of interest is in the development of novel analgesics that target the endocannabinoid system. N-[2-(allyloxy)phenyl]-4-methoxybenzamide and other compounds that interact with the endocannabinoid system may offer a promising alternative to traditional pain medications, which can have significant side effects. Additionally, there is growing interest in the potential use of N-[2-(allyloxy)phenyl]-4-methoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-[2-(allyloxy)phenyl]-4-methoxybenzamide and other compounds that interact with the endocannabinoid system.
Méthodes De Synthèse
N-[2-(allyloxy)phenyl]-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-allylphenol to form N-[2-(allyloxy)phenyl]-4-methoxybenzamide. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or ethyl acetate.
Applications De Recherche Scientifique
N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of pain. N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been shown to inhibit the reuptake of anandamide, leading to increased levels of the endocannabinoid in the body. This, in turn, can reduce pain perception and inflammation.
Propriétés
Nom du produit |
N-[2-(allyloxy)phenyl]-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-methoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-12-21-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h3-11H,1,12H2,2H3,(H,18,19) |
Clé InChI |
CRDMQKZEERLRSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)

![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)